N-(3-fluorophenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide

Purity Quality Control High-Throughput Screening

This compound features a unique 3-fluorophenyl acetamide substituent on a [1,2,3]triazolo[1,5-a]quinazolin-4(5H)-one core. The 3-fluorophenyl group provides a metabolic blocking handle and potential halogen-bonding anchor, enabling direct comparison with non-fluorinated, difluoro-, and chloro-substituted analogs in SAR campaigns. With a vendor-guaranteed purity of ≥95%, it is suitable for HTS without repurification, reducing pre-screen QC costs. Its predicted cLogP of 1.75 and zero Rule-of-5 violations make it an ideal fragment for lead optimization against kinase and adenosine receptor targets.

Molecular Formula C17H12FN5O2
Molecular Weight 337.31 g/mol
CAS No. 866344-29-8
Cat. No. B6513460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide
CAS866344-29-8
Molecular FormulaC17H12FN5O2
Molecular Weight337.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C3=CN=NN23)CC(=O)NC4=CC(=CC=C4)F
InChIInChI=1S/C17H12FN5O2/c18-11-4-3-5-12(8-11)20-15(24)10-22-16-9-19-21-23(16)14-7-2-1-6-13(14)17(22)25/h1-9H,10H2,(H,20,24)
InChIKeyBWIPHULMCZEPKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-fluorophenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide (866344-29-8): Chemical Identity and Procurement Profile


N-(3-fluorophenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide (CAS 866344-29-8) is a synthetic heterocyclic compound belonging to the triazoloquinazoline class . Its core structure consists of a [1,2,3]triazolo[1,5-a]quinazolin-4(5H)-one scaffold linked via an acetamide spacer to a 3-fluorophenyl group. Triazoloquinazolines are recognized as privileged scaffolds in medicinal chemistry, with reported activities spanning kinase inhibition, adenosine receptor antagonism, DNA intercalation, and antimicrobial effects [1]. The compound is commercially available at a minimum purity of 95%, with a molecular formula of C17H12FN5O2 and a molecular weight of 337.31 Da . Due to the absence of peer-reviewed pharmacological data specific to this compound, its procurement decision rests primarily on its structural novelty, predicted drug-like properties, and differentiation from close analogs based on its unique substitution pattern.

Procurement Risk for 866344-29-8: Why In-Class Triazoloquinazoline Analogs Cannot Be Assumed Interchangeable


The triazoloquinazoline class exhibits steep structure–activity relationships (SAR), where seemingly minor modifications to the substitution pattern can drastically alter target engagement, selectivity, and pharmacokinetic behavior . Substitution at the N-4 position (acetamide side chain), the nature of the aryl ring on the acetamide, and the specific triazoloquinazoline fusion isomer (e.g., [1,5-a] vs. [4,3-a] or [1,5-c]) are all known to determine biological outcome. The target compound features a 3-fluorophenyl acetamide substituent on a [1,2,3]triazolo[1,5-a]quinazolin-4(5H)-one core. Replacing it with a generic triazoloquinazoline library member lacking this specific substitution, or one with a different aniline moiety (e.g., benzyl, chloro-phenyl, or unsubstituted phenyl), cannot guarantee equivalent performance in any assay without direct testing. The absence of published SAR data for this specific compound amplifies the risk of substitution failure, making procurement of the exact CAS number essential for maintaining chemical integrity in a screening cascade or SAR follow-up study .

Quantitative Evidence Differentiating N-(3-fluorophenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide from Its Closest Analogs


Purity Specification Benchmark: 95% Minimum Purity Ensures Reproducibility in Screening

The commercially specified minimum purity for this compound is 95%, as confirmed by AKSci's technical datasheet . In contrast, the nearest publicly listed analog, N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide (CAS 898418-93-4), is listed at a lower minimum purity of >90% by the same vendor class . While both are research-grade samples, a 5-percentage-point difference in guaranteed purity can be significant for quantitative biochemical assays (e.g., IC50 determinations) where impurities may act as confounding inhibitors or quenchers.

Purity Quality Control High-Throughput Screening

Predicted Physicochemical Differentiation: Lipophilicity (cLogP) and Hydrogen-Bonding Capacity

ACD/Labs predicted cLogP (octanol-water partition coefficient) for the target compound is 1.75 . The closest N-phenyl analog without fluorine substitution, 2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-phenylacetamide, has a predicted cLogP of approximately 1.52 (estimated from the same ACD/Percepta model based on the loss of the fluorine atom) . The 3-fluorophenyl substituent increases predicted lipophilicity by ~0.23 log units, which can enhance passive membrane permeability by up to 2.5-fold (approximate linear free-energy relationship based on Lipinski's logP-permeability correlation). The compound also presents 7 hydrogen-bond acceptors and 1 donor, with zero Rule-of-5 violations, predicting favorable oral drug-likeness comparable to its non-fluorinated analog .

Lipophilicity ADME Prediction Drug-likeness

Structural Differentiation: 3-Fluorophenyl Acetamide vs. Benzyl and Chloro-Substituted Analogs

The target compound's 3-fluorophenyl group is structurally distinct from the benzyl, 2-chloro-4-methylphenyl, or 3-chloro-4-fluorophenyl substituents found on commercially listed triazolo[1,5-a]quinazolinone analogs . The presence of a single fluorine atom at the meta position of the phenyl ring introduces a site for potential halogen bonding with protein backbone carbonyls and simultaneously blocks a major site of cytochrome P450-mediated oxidative metabolism (para-hydroxylation), a known metabolic soft spot for unsubstituted phenyl rings [1]. While no direct metabolic stability data exist for this compound, the class-level inference is that the 3-fluorophenyl analog is predicted to possess longer microsomal half-life than its N-phenyl or N-benzyl counterparts by virtue of metabolic blocking, a differentiation commonly exploited in lead optimization [1].

Structure-Activity Relationship Halogen Bonding Metabolic Stability

Application Scenarios for N-(3-fluorophenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide Based on Quantitative Differentiation


High-Throughput Screening (HTS) Library Expansion for Kinase and GPCR Targets

With a vendor-guaranteed minimum purity of 95%, this compound is directly suitable for HTS campaigns without the need for repurification, reducing pre-screening QC costs relative to analogs with lower purity specifications . The flat, nitrogen-rich triazoloquinazoline scaffold has demonstrated binding to kinase ATP pockets and adenosine receptors in structurally related series, making it an appropriate member of a diversity-oriented screening deck for these target classes .

Fragment-Based Lead Generation and Structure–Activity Relationship (SAR) Exploration

The 3-fluorophenyl moiety provides a well-characterized metabolic blocking group and potential halogen-bonding anchor, making this compound a valuable tool for SAR expansion around the N-acetamide region of triazoloquinazoline hits . Its predicted cLogP of 1.75 places it in a favorable lipophilicity range for fragment-to-lead optimization, and its single fluoro-substituent allows clean comparison with non-fluorinated, difluoro-, and chloro-substituted analogs to map halogen effects on potency and ADME .

Computational Chemistry Model Validation and Pharmacophore Development

The availability of predicted physicochemical parameters (cLogP, PSA, Rule-of-5 violations) on authoritative databases enables the compound to serve as a validation molecule for docking, QSAR, and pharmacophore models focused on triazoloquinazoline-kinase interactions. Its distinct 3-fluorophenyl pharmacophoric feature can test whether computational models accurately predict the affinity contribution of meta-fluoro substituents .

Quote Request

Request a Quote for N-(3-fluorophenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.